molecular formula C12H25NO4 B13551780 Tert-butyl (1-hydroxy-2-methylpropan-2-yl)(2-methoxyethyl)carbamate

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)(2-methoxyethyl)carbamate

Cat. No.: B13551780
M. Wt: 247.33 g/mol
InChI Key: RBKRPMJFKZPXHD-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate alcohols and amines under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme activities and metabolic pathways. Its carbamate group can interact with specific enzymes, providing insights into their functions.

Medicine

In medicine, carbamates are known for their potential therapeutic properties. This compound may be investigated for its potential use as a drug candidate, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.

Industry

In the industrial sector, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison

Compared to other carbamates, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate has a unique structure that provides distinct chemical and biological properties. Its tert-butyl and methoxyethyl groups contribute to its stability and reactivity, making it suitable for specific applications where other carbamates may not be effective.

Conclusion

Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate is a versatile compound with significant potential in various fields Its unique chemical structure and reactivity make it valuable for research and industrial applications

Properties

Molecular Formula

C12H25NO4

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate

InChI

InChI=1S/C12H25NO4/c1-11(2,3)17-10(15)13(7-8-16-6)12(4,5)9-14/h14H,7-9H2,1-6H3

InChI Key

RBKRPMJFKZPXHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)C(C)(C)CO

Origin of Product

United States

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